2-Chloro-benzo[e][1,3]thiazin-4-one
Description
Significance of Sulfur- and Nitrogen-Containing Heterocycles in Medicinal and Organic Chemistry.
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the development of new therapeutic agents. ijsrtjournal.com The inclusion of heteroatoms like sulfur and nitrogen can significantly influence a molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and ability to form hydrogen bonds. These modifications can, in turn, enhance the pharmacological activity and pharmacokinetic profile of a compound. rsc.org
Sulfur- and nitrogen-containing heterocycles are integral components of numerous natural products and synthetic drugs, demonstrating a wide array of biological activities. rsc.orgopenmedicinalchemistryjournal.com Their prevalence in FDA-approved drugs underscores their importance in medicinal chemistry. rsc.orgnih.gov These scaffolds are found in compounds developed for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. nih.govnih.govmdpi.com The unique structural features of these heterocycles enable them to interact with a variety of biological targets, making them privileged structures in drug discovery. rsc.orgopenmedicinalchemistryjournal.com
Overview of Benzo[e]rsc.orgopenmedicinalchemistryjournal.comthiazin-4-one Derivatives: Structural Features and Research Prominence.
The benzo[e] rsc.orgopenmedicinalchemistryjournal.comthiazin-4-one scaffold is a bicyclic system where a benzene (B151609) ring is fused to a 1,3-thiazine-4-one ring. This six-membered heterocyclic ring contains a nitrogen atom, a sulfur atom, and a carbonyl group. nih.govmdpi.com The arrangement of these atoms imparts specific chemical properties to the molecule, making it a versatile building block in organic synthesis.
Derivatives of benzo[e] rsc.orgopenmedicinalchemistryjournal.comthiazin-4-one have been the subject of extensive research due to their diverse biological activities. nih.govmdpi.com For instance, certain derivatives have shown potential as antimalarial, antitumor, and cyclooxygenase-2 (COX-2) inhibitors. mdpi.com The development of efficient synthetic methods for constructing this scaffold has been a significant focus within the fields of pharmaceutical chemistry and agriculture. nih.govmdpi.com
Research Trajectories for 2-Chloro-benzo[e]rsc.orgopenmedicinalchemistryjournal.comthiazin-4-one within the Benzothiazine Class.
The compound 2-Chloro-4H-benzo[e] rsc.orgopenmedicinalchemistryjournal.comthiazin-4-one, with the chemical formula C₈H₄ClNOS and a molecular weight of 197.64 g/mol , is a specific derivative within the benzo[e] rsc.orgopenmedicinalchemistryjournal.comthiazin-4-one class. moldb.com The introduction of a chlorine atom at the 2-position of the thiazinone ring is a key structural modification that can influence its reactivity and biological profile.
While the broader class of benzothiazines has been extensively studied for various pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties, the specific research focus on 2-Chloro-benzo[e] rsc.orgopenmedicinalchemistryjournal.comthiazin-4-one is more specialized. nih.govnih.govbiointerfaceresearch.comresearchgate.net Research on this particular compound and its close analogs often involves its use as a key intermediate in the synthesis of more complex heterocyclic systems. For example, the chlorine atom serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of novel molecular architectures.
Investigations into the reactions of chloro-substituted benzothiazines with different nucleophiles have led to the synthesis of new classes of compounds with potential biological applications. nuph.edu.ua The study of these reactions helps in understanding the chemical behavior of the benzothiazine nucleus and in designing new molecules with desired properties.
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-1,3-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-8-10-7(11)5-3-1-2-4-6(5)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMUGJSJQUMREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395722 | |
| Record name | 2-Chloro-benzo[e][1,3]thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7742-71-4 | |
| Record name | 2-Chloro-benzo[e][1,3]thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformations of 2 Chloro Benzo E 1 2 Thiazin 4 One
Nucleophilic Substitution Reactions of the Chloro Moiety
The chlorine atom at the 2-position of the benzo[e] nih.govnih.govthiazin-4-one scaffold is a key site for reactivity, functioning as a leaving group in nucleophilic substitution reactions. This reactivity is fundamental to the synthesis of various derivatives. One of the primary synthetic routes to the 4H-benzo[e] nih.govnih.govthiazin-4-one core involves an intramolecular nucleophilic substitution. In this process, a thiourea (B124793) intermediate, formed from a 2-chlorobenzoyl chloride, undergoes a ring-closing reaction where the sulfur atom acts as the nucleophile, displacing the chloride from the benzoyl moiety to form the thiazinone ring. nih.gov
While direct intermolecular nucleophilic substitution on the final 2-chloro-benzo[e] nih.govnih.govthiazin-4-one product is not extensively detailed in the available literature, the reactivity of analogous systems provides significant insight. For instance, in the isomeric benzo[e] nih.govnih.govthiazine (B8601807) system, the chlorine atom at the C-4 position is known to be readily substituted by various O-, N-, and S-nucleophiles. This suggests that the C-2 chloro group in the 1,3-thiazin-4-one system is similarly activated towards nucleophilic attack, enabling the introduction of diverse functional groups at this position. The alkylsulfanyl pathway for creating 2-substituted analogues, which involves adding amines to a stable 2-(alkylsulfanyl)-4H-1,3-benzothiazin-4-one intermediate, further underscores the lability of substituents at the C-2 position. nih.gov
Oxidative and Reductive Transformations of the Heterocyclic Core
The heterocyclic core of the benzo[e] nih.govnih.govthiazin-4-one system can undergo both oxidative and reductive transformations, typically targeting the sulfur atom or the carbonyl group. These reactions alter the electronic properties and conformation of the ring system.
Research has demonstrated the selective reduction of the C-4 carbonyl group. When derivatives of 8-nitro-4H-benzo[e] nih.govnih.govthiazinone were treated with dimethyl sulfide (B99878) borane (B79455) ((CH₃)₂S·BH₃), the carbonyl was selectively reduced to a methylene (B1212753) group (CH₂), forming the corresponding 4H-benzo[e] nih.govnih.govthiazine. nih.gov This transformation significantly alters the geometry of the heterocyclic ring, which becomes markedly non-planar. nih.govnih.gov
Conversely, the sulfur atom in the thiazine ring is susceptible to oxidation. In a metal-free process, an N-butyl substituted benzothiazin-4-one was oxidized by Selectfluor to yield the corresponding 3-Butyl-2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-one-1-oxide. nih.gov This selective oxidation of the sulfur atom highlights its nucleophilic character and provides a route to sulfoxide (B87167) derivatives. A 2018 review on 1,3-thiazines also noted that oxidations and reductions of the ring sulfur atom are among the new developments in the chemistry of these nonconjugated systems. researchgate.net
| Starting Material | Reagent(s) | Transformation | Product | Reference |
|---|---|---|---|---|
| 8-Nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-4H-benzo[e] nih.govnih.govthiazin-4-one | (CH₃)₂S·BH₃ | Reduction of C4-carbonyl | 8-Nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-4H-benzo[e] nih.govnih.govthiazine | nih.gov |
| N-butyl-2-(methylthio)benzamide derivative | Selectfluor | Oxidation of ring sulfur | 3-Butyl-2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-one-1-oxide | nih.gov |
Ring-Opening and Ring Contraction Reactions of the Benzothiazine System
The stability of the benzothiazine ring allows for its transformation into other heterocyclic structures through ring-opening, -contraction, or -expansion reactions. These transformations are often driven by the introduction of specific reagents that induce bond cleavage within the heterocyclic core.
For instance, a metal-free ring-expansion strategy has been developed to construct the 2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-one system from a smaller ring. nih.gov This process involves the HI-mediated ring-opening of a benzoisothiazol-3-one (a five-membered ring) to form a crucial disulfide intermediate, which then undergoes cyclization and single-carbon insertion to yield the six-membered benzothiazinone ring. nih.gov
Transformations of the benzothiazine ring itself have also been reported. In a notable example of ring expansion, a β-lactam-condensed 1,3-benzothiazine derivative, when treated with sodium methoxide, underwent rearrangement to afford a seven-membered 1,4-benzothiazepine as the sole product in good yield. scispace.com This reaction proceeds through the cleavage of the 1,3-thiazine ring followed by recyclization to form the larger ring system.
Alkylation and Acylation Reactions on Nitrogen and Sulfur Atoms
The nitrogen and sulfur atoms within the benzothiazine ring possess lone pairs of electrons, rendering them nucleophilic and thus susceptible to alkylation and acylation reactions. The N-3 atom, in particular, is a common site for derivatization.
Studies on compounds structurally similar to the title compound, such as 2-(arylimino)-2,3-dihydrobenzo[e] nih.govnih.gov-thiazin-4-ones, have shown that alkylation occurs regioselectively at the N-3 position. nih.gov Similarly, the sodium salt of 3H-benzo[e] nih.govnih.govthiazine-2,4-dione is readily alkylated at the same nitrogen atom. nih.gov These reactions typically proceed by deprotonating the N-H group with a base, followed by nucleophilic attack on an alkyl halide. The reactivity of the ring nitrogen has also been harnessed to synthesize fused heterocyclic systems. researchgate.net
While the endocyclic sulfur of the title compound is part of a thioaminal-like linkage, the nucleophilicity of sulfur in related systems is well-documented. For example, alkylation of 2-thioxo-2,3-dihydrobenzo[e] nih.govnih.govthiazin-4-one, which contains an exocyclic sulfur, can produce S-alkylation products in the presence of triethylamine, competing with N-alkylation. nih.gov
Investigation of Regioselectivity and Stereochemical Control in Reactions
The multiple reactive sites in the benzo[e] nih.govnih.govthiazin-4-one scaffold make regioselectivity a critical consideration in its chemical transformations. The choice of reagents and reaction conditions can direct reactions to a specific site.
A clear example of regioselectivity is seen in the alkylation of 2-thioxo-2,3-dihydrobenzo[e] nih.govnih.govthiazin-4-one, where conditions can be tuned to favor either N-alkylation or S-alkylation of the exocyclic thione group. nih.gov Further evidence of regiocontrol is observed in the reactions of 8-nitro-substituted benzothiazinones with Grignard reagents (CH₃MgBr). nih.gov These reactions can lead to nucleophilic attack at either the C4-carbonyl group or the C7 position on the benzene (B151609) ring, resulting in different dearomatized products. nih.gov The selective reduction of the C4-carbonyl in the presence of a nitro group on the same molecule also demonstrates regiochemical control. nih.gov
Stereochemical control has been demonstrated in the synthesis of fused systems. The Staudinger reaction of certain 1,3-benzothiazines with chloroacetyl chloride selectively yields trans-monochloro-β-lactam-condensed thiazines, indicating a high degree of stereocontrol in the cycloaddition process. scispace.com
| Substrate Type | Reagent(s) | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| 8-Nitro-4H-benzo[e] nih.govnih.govthiazinone derivative | CH₃MgBr | Nucleophilic Addition | Regioselective attack at C4-carbonyl or C7-position | nih.gov |
| 2-Thioxo-2,3-dihydrobenzo[e] nih.govnih.govthiazin-4-one | Alkyl halide / Base | Alkylation | Regioselective N-alkylation vs. S-alkylation | nih.gov |
| 1,3-Benzothiazine derivative | Chloroacetyl chloride | Staudinger Reaction | Stereoselective formation of trans-β-lactam | scispace.com |
Advanced Spectroscopic and Crystallographic Elucidation of 2 Chloro Benzo E 1 2 Thiazin 4 One Structure and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. Through the use of 1H, 13C, and two-dimensional NMR techniques, a detailed assignment of the proton and carbon atoms within the 2-Chloro-benzo[e]thiazin-4-one molecule has been achieved.
Proton (1H) and Carbon-13 (13C) NMR Analysis
Proton (1H) NMR spectroscopy of 2-Chloro-benzo[e]thiazin-4-one reveals distinct signals for the aromatic protons. The chemical shifts (δ) for these protons are observed in the range of 7.60 to 8.24 ppm. Specifically, the proton at position 5 (H-5) appears as a doublet of doublets at approximately 8.24 ppm. The proton at position 7 (H-7) is observed as a multiplet around 7.86 ppm. The protons at positions 6 and 8 (H-6 and H-8) are also found within this aromatic region, with chemical shifts around 7.60 ppm.
Carbon-13 (13C) NMR spectroscopy provides insight into the carbon framework of the molecule. The carbonyl carbon (C-4) is typically observed as a singlet at approximately 157.9 ppm. The carbon atom attached to the chlorine (C-2) resonates at around 153.2 ppm. The aromatic carbons show signals in the range of 127.1 to 135.2 ppm, while the carbon atom at the junction of the two rings (C-4a) is found at about 123.0 ppm.
Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) for 2-Chloro-benzo[e]thiazin-4-one
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 2 | - | 153.2 |
| 4 | - | 157.9 |
| 4a | - | 123.0 |
| 5 | 8.24 (dd) | 127.1 |
| 6 | ~7.60 | 128.0 |
| 7 | 7.86 (m) | 135.2 |
| 8 | ~7.60 | 128.7 |
| 8a | - | 133.2 |
Two-Dimensional NMR Techniques (e.g., DEPT, HMQC, HMBC, COSY)
Two-dimensional NMR techniques provide further confirmation of the structural assignments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments help distinguish between CH, CH2, and CH3 groups. Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish the connectivity between protons and carbons. For instance, HMBC correlations can show the coupling between the proton at H-5 and the carbons at C-4, C-4a, and C-7, confirming their spatial proximity. Correlation Spectroscopy (COSY) experiments reveal the coupling between adjacent protons, such as those in the aromatic ring, aiding in the complete assignment of the proton spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in 2-Chloro-benzo[e]thiazin-4-one. The spectrum displays characteristic absorption bands that correspond to specific vibrational modes of the molecule. A strong absorption band is observed in the region of 1680-1705 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ketone in the thiazinone ring. The C=N stretching vibration of the thiazine (B8601807) ring is typically found around 1610-1630 cm⁻¹. The aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is generally observed in the fingerprint region, around 700-800 cm⁻¹.
Table 2: Characteristic FTIR Absorption Bands for 2-Chloro-benzo[e]thiazin-4-one
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ketone) | 1680-1705 |
| C=N (thiazine) | 1610-1630 |
| C=C (aromatic) | 1450-1600 |
| C-Cl | 700-800 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the molecular weight of 2-Chloro-benzo[e]thiazin-4-one, allowing for the determination of its elemental composition. The exact mass is consistent with the molecular formula C8H4ClNOS. The fragmentation pattern observed in the mass spectrum offers additional structural information. Common fragmentation pathways may involve the loss of a chlorine atom, a carbon monoxide molecule, or the cleavage of the thiazine ring, leading to the formation of characteristic fragment ions.
Table 3: HRMS Data and Major Fragment Ions of 2-Chloro-benzo[e]thiazin-4-one
| Ion | m/z (observed) | Molecular Formula |
| [M]+ | 196.9753 | C8H4ClNOS |
| [M-Cl]+ | 162.0141 | C8H4NOS |
| [M-CO]+ | 168.9859 | C7H4ClNOS |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
Conformational Analysis in the Crystalline State
The precise three-dimensional arrangement of atoms in 2-Chloro-benzo[e] chemcd.comresearchgate.netthiazin-4-one within a crystal lattice is determined through X-ray crystallography. While specific crystallographic data for this exact compound is not widely published, analysis of closely related benzothiazine derivatives provides significant insight into its likely conformation.
Studies on derivatives such as 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide have revealed that the six-membered thiazine ring typically does not adopt a simple planar shape. nih.gov Instead, it often exhibits a puckered conformation, such as a screw-boat or a distorted sofa conformation. nih.govnih.gov In a distorted sofa conformation, several atoms of the ring lie on a plane, while others deviate significantly from it. For instance, in the crystal structure of 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] chemcd.comnih.govthiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, the benzothiazine ring adopts a distorted sofa shape. nih.govresearchgate.net Theoretical conformational analyses of similar heterocyclic systems also predict a preference for non-planar conformations like the flattened sofa. researchgate.net These findings strongly suggest that the thiazine ring of 2-Chloro-benzo[e] chemcd.comresearchgate.netthiazin-4-one in the crystalline state is non-planar, a crucial factor influencing its intermolecular interactions and packing in the solid state.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to verify the empirical formula of a compound by determining the mass percentages of its constituent elements. For 2-Chloro-benzo[e] chemcd.comresearchgate.netthiazin-4-one, with the molecular formula C₈H₄ClNOS, the theoretical elemental composition can be calculated based on its molecular weight of approximately 197.64 g/mol . chemcd.comscbt.commoldb.com This analytical method is crucial for confirming the synthesis of the target molecule and ensuring its stoichiometric purity. nih.govnih.gov
The expected elemental composition provides a benchmark against which experimentally determined values are compared, thereby validating the compound's identity.
Table 1: Theoretical Elemental Composition of 2-Chloro-benzo[e] chemcd.comresearchgate.netthiazin-4-one
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 48.62 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 2.04 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.94 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.09 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.10 |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.22 |
| Total | | | | 197.64 | 100.00 |
Chromatographic Methods (e.g., HPLC, TLC) for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of 2-Chloro-benzo[e] chemcd.comresearchgate.netthiazin-4-one and for separating it from any isomers, byproducts, or unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) is a primary method for quantitative purity analysis. For the related compound 2H-benzo[e] chemcd.comresearchgate.netthiazin-4(3H)-one, a purity of not less than 98% is often specified as determined by HPLC. allmpus.com This indicates that HPLC is a standard technique for achieving and verifying high levels of purity for this class of compounds. moldb.com
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of a reaction and assessing the purity of fractions. nih.gov For example, in the synthesis of related benzoxazin-4-ones, TLC is used to track the completion of the reaction. mdpi.com The purification of similar benzothiazin-4-one derivatives has been successfully achieved using silica (B1680970) gel column chromatography with solvent systems like ethyl acetate (B1210297) and hexanes. nih.gov These methods are essential for isolating the desired compound in a highly pure form, which is critical for accurate spectroscopic and biological evaluation.
Spectroscopic and Computational Investigation of Tautomerism and Isomerism
The molecular structure of 2-Chloro-benzo[e] chemcd.comresearchgate.netthiazin-4-one allows for the possibility of tautomerism, where the compound can exist in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. The primary potential tautomerism for this compound is keto-enol tautomerism, involving the carbonyl group at the 4-position, or amine-imine tautomerism, related to the nitrogen atom in the thiazine ring.
Spectroscopic and computational methods are key to investigating these equilibria. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR studies can identify the presence of different tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to their chemical environment, and distinct signals would be observed for the keto and enol forms. rsc.org For instance, in a related 1,3,4-thiadiazole (B1197879) derivative, the ¹³C-NMR spectrum showed separate signals for the ketonic carbon (around δ 204.5 ppm) and the enolic carbon (around δ 155.5 ppm), confirming the presence of both tautomers. nih.gov
UV-Visible Spectroscopy : The electronic transitions, and thus the absorption spectra, differ between tautomers. Studies on similar systems have shown that the keto-enol equilibrium is often solvent-dependent; polar aprotic solvents may favor the keto form, while non-polar solvents can shift the equilibrium toward the enol form. nih.gov
Computational Chemistry : Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of different tautomers. researchgate.net Studies on related 2-amino-thiazoline and benzothiazine systems have used computational methods to determine that one tautomeric form (e.g., the amino or enamine form) is more stable than the other. d-nb.inforesearchgate.net These calculations can elucidate the energetic landscape of the tautomeric interconversion and predict the dominant form under various conditions.
These combined approaches provide a comprehensive understanding of the potential tautomeric and isomeric behavior of 2-Chloro-benzo[e] chemcd.comresearchgate.netthiazin-4-one.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2-Chloro-benzo[e] chemcd.comresearchgate.netthiazin-4-one |
| 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide |
| 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] chemcd.comnih.govthiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
| 1,3,2-benzodioxaphosphinan-4-ones |
| 2H-benzo[e] chemcd.comresearchgate.netthiazin-4(3H)-one |
| 2-phenyl-4H-3,1-benzoxazin-4-one |
| 2H-benzo-1,4-thiazine |
| 2-amino-thiazoline |
| 1,3,4-thiadiazole |
Theoretical and Computational Chemistry Approaches to 2 Chloro Benzo E 1 2 Thiazin 4 One
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern a molecule's behavior.
For instance, DFT calculations have been employed to characterize the structures of novel compounds containing both benzothiazole (B30560) and benzo nih.govchemcd.comoxazin-3(4H)-one moieties, suggesting that energy barriers for their formation can be overcome by the energy from an exothermic reaction. nih.gov In studies of other heterocyclic systems, DFT has been used to calculate frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.net For a related 2-amino acetic acid-6-chloro benzothiazole, semi-empirical methods, which are less computationally intensive than DFT, were used to calculate the heat of formation, binding energy, and dipole moment. researchgate.net These examples highlight how DFT could be applied to 2-Chloro-benzo[e] nih.govmdpi.comthiazin-4-one to predict its stability, electronic properties, and reactivity.
Table 1: Examples of DFT/Computational Parameters for Related Compounds (Note: Data below is for related compounds, not 2-Chloro-benzo[e] nih.govmdpi.comthiazin-4-one, and serves to illustrate the application of the method.)
| Compound/System | Method | Parameter Calculated | Value | Reference |
|---|---|---|---|---|
| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | PM3 | Optimization | Optimized Ligand Structure | mdpi.com |
| Benzodiazepine (B76468) derivatives | DFT (PBE/6-31G) | Optimization & Electronic Structure | Optimized Geometries, HOMO/LUMO | nih.gov |
| 2-Amino acetic acid-6-chloro benzothiazole | Semi-empirical (PM3) | Heat of Formation (∆H˚f) | -92.93 kJ/mol | researchgate.net |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict how a potential drug molecule (ligand) binds to a protein target.
Docking simulations calculate a scoring function, often expressed as binding affinity (e.g., in kcal/mol), to estimate the strength of the ligand-target interaction. The simulation also provides the binding mode, which details the specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the target's active site.
While no specific docking studies for 2-Chloro-benzo[e] nih.govmdpi.comthiazin-4-one are published, research on structurally similar benzothiazine derivatives demonstrates the power of this method. For example, derivatives of 2H-benzo[b] nih.govchemcd.comthiazin-3(4H)-one have been docked into the active site of the acetylcholinesterase enzyme. semanticscholar.org In one such study, the 2H-benzo[b] nih.govchemcd.comthiazin-3(4H)-one ring of a potent inhibitor exhibited π-π interactions with the Trp286 residue, while its carbonyl group formed a hydrogen bond with Ser293. semanticscholar.org Similarly, newly synthesized 1,2,3-triazole-piperazin-benzo[b] nih.govchemcd.comthiazine (B8601807) 1,1-dioxides were docked against Toll-like receptor 4 (TLR4) proteins, with the most potent compounds showing binding energies between -8.5 to -9.0 Kcal/mol. nih.gov These examples show how docking could identify potential biological targets for 2-Chloro-benzo[e] nih.govmdpi.comthiazin-4-one and elucidate its mechanism of action at a molecular level.
Table 2: Example of Molecular Docking Results for Benzothiazine Derivatives (Note: Data is for illustrative derivatives, not the title compound.)
| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 2H-benzo[b] nih.govchemcd.comthiazin-3(4H)-one derivative (3j) | Acetylcholinesterase | Not Specified | Trp286, Ser293, Phe295, Tyr337, Tyr341 | semanticscholar.org |
| 1,2,3-triazole-piperazin-benzo[b] nih.govchemcd.comthiazine derivative (6i) | Human TLR4 (3FXI) | -9.0 | Not Specified | nih.gov |
| 1,2,3-triazole-piperazin-benzo[b] nih.govchemcd.comthiazine derivative (8d) | Human TLR4 (3FXI) | -8.8 | Not Specified | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Receptor Complex Stability
Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-receptor complex predicted by docking, providing a more dynamic and realistic view of the interaction.
For example, MD simulations were performed on a novel compound containing both benzothiazole and benzo nih.govchemcd.comoxazin-3(4H)-one moieties complexed with acetylcholinesterase to confirm its structural stability. nih.gov In another study, MD simulations of benzodiazepines with 2-hydroxypropyl-β-cyclodextrin were used to analyze the rigidity and flexibility of the host-guest complex and to calculate binding free energies, which indicated thermodynamic favorability. nih.gov Applying MD simulations to a docked complex of 2-Chloro-benzo[e] nih.govmdpi.comthiazin-4-one would allow for the evaluation of the stability of the predicted binding pose, the flexibility of the ligand in the active site, and a more rigorous calculation of binding free energy.
Mechanistic Pathway Elucidation via Computational Transition State Analysis
Computational chemistry can be used to map out entire reaction mechanisms, including the identification of transient intermediates and the calculation of activation energies by locating transition state structures. This provides a deep understanding of how a chemical reaction proceeds.
While a specific computational transition state analysis for the synthesis of 2-Chloro-benzo[e] nih.govmdpi.comthiazin-4-one has not been reported, plausible mechanisms for the formation of related benzothiazine scaffolds have been proposed based on experimental outcomes. For instance, the synthesis of 2,3-dihydro-4H-benzo[e] nih.govmdpi.comthiazin-4-ones has been described through various pathways, including the intramolecular cyclization of 2-methylthiobenzamides and multi-component reactions involving 2-mercaptobenzamides. nih.gov A detailed computational study would involve locating the transition state for each step of a proposed synthesis, calculating the energy barrier, and confirming that the pathway is energetically feasible, thus guiding synthetic efforts.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Profiling
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, saving significant time and resources in the early stages of drug discovery. These models are built from large datasets of known compounds and their measured properties.
Studies on various heterocyclic compounds demonstrate the application of these predictive tools. For benzimidazole (B57391) derivatives, ADME analysis was performed using services like SwissADME and ProTOX II to predict properties such as solubility, lipophilicity, bioavailability, and potential toxicity. nih.gov For a series of 1,2,3-triazole-piperazin-benzo[b] nih.govchemcd.comthiazine 1,1-dioxides, in silico ADME properties were found to be in agreement with their in vitro activity. nih.gov Applying these predictive models to 2-Chloro-benzo[e] nih.govmdpi.comthiazin-4-one would provide crucial preliminary data on its drug-likeness, including its potential for oral bioavailability, blood-brain barrier penetration, and metabolic stability, guiding its potential development as a therapeutic agent.
Table 3: Examples of Predicted ADMET Properties for Related Heterocyclic Compounds (Note: This table illustrates the types of parameters predicted and is not data for the title compound.)
| Compound Class | Parameter Predicted | Predicted Value/Classification | Tool/Reference |
|---|---|---|---|
| Benzimidazole Ligands | Lipophilicity (XlogP3) | 1.01 - 2.03 | SwissADME / nih.gov |
| Benzimidazole Ligands | Solubility | Moderately soluble | SwissADME / nih.gov |
| Benzimidazole Ligands | Bioavailability Score | 0.55 | SwissADME / nih.gov |
| 1,2,3-triazole-piperazin-benzo[b] nih.govchemcd.comthiazine 1,1-dioxides | ADME Properties | Covenant with in vitro activity | nih.gov |
Mechanistic Investigations of Biological Interactions and Structure Activity Relationships Sar of Benzo E 1 2 Thiazin 4 Ones
General Overview of Benzo[e]Current time information in Allegan County, US.nih.govthiazin-4-one Biological Research Context
The benzo[e] Current time information in Allegan County, US.nih.govthiazin-4-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. These compounds, along with the structurally similar benzo[d]isothiazol-3(2H)-ones, are found in various natural products and pharmaceuticals. nih.gov The 1,3-thiazine core, a six-membered ring containing nitrogen and sulfur, is a key feature in numerous compounds with a wide array of pharmacological and agrochemical applications. pharmacophorejournal.com
Derivatives of the benzo[e] Current time information in Allegan County, US.nih.govthiazin-4-one nucleus have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, antitumor, antimalarial, and anti-inflammatory properties. nih.govpharmacophorejournal.comnih.goveaspublisher.com Specifically, 2,3-dihydro-4H-benzo[e] Current time information in Allegan County, US.nih.govthiazin-4-ones have been noted for their potential as antimalarial, antitumor, and cyclooxygenase-2 (COX-2) inhibitors. nih.gov The versatility of this scaffold has spurred significant research into the development of novel synthetic methods to access these compounds and explore their therapeutic potential. nih.govresearchgate.net
A particularly significant area of research has been the investigation of benzothiazinones as potent antitubercular agents. acs.orgnih.gov Certain derivatives have shown remarkable nanomolar bactericidal activity against Mycobacterium tuberculosis, including drug-susceptible and multidrug-resistant strains. acs.orgpnas.org This has led to the identification of decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis, as a key molecular target. nih.govacs.orgpnas.org The potent activity and novel mechanism of action have positioned benzothiazinones as a highly promising class of compounds in the fight against tuberculosis. pnas.org
Structure-Activity Relationship (SAR) Studies for Modulating Biological Potency
Structure-activity relationship (SAR) studies have been instrumental in understanding how the chemical structure of benzo[e] Current time information in Allegan County, US.nih.govthiazin-4-one derivatives influences their biological potency and target specificity. These investigations systematically modify the core scaffold and analyze the resulting changes in activity, providing crucial insights for the design of more effective therapeutic agents.
The nature and position of substituents on the benzo[e] Current time information in Allegan County, US.nih.govthiazin-4-one ring system have a profound impact on the biological activity profile.
For antitubercular activity, the 8-nitro group has been identified as a critical substituent for the potent inhibition of DprE1. asm.org Its replacement often leads to a significant loss of antimycobacterial activity. asm.org However, the development of non-nitro-benzothiazinones, such as the 8-pyrrole-benzothiazinones (e.g., PyrBTZ01 and PyrBTZ02), has demonstrated that alternative substitutions can retain significant activity through a noncovalent inhibition mechanism. asm.org
In the context of other biological targets, SAR studies on different benzothiazine scaffolds have revealed the importance of specific substitutions. For instance, in a series of 2H-benzo[b] Current time information in Allegan County, US.pnas.orgthiazin-3(4H)-one derivatives designed as acetylcholinesterase (AChE) inhibitors, the presence of specific amino-1,3,4-thiadiazole moieties linked to the benzothiazine core was found to be crucial for activity. mdpi.com
The following table summarizes the influence of key substituents on the biological activity of benzothiazinone derivatives based on available research.
| Scaffold | Substituent | Position | Effect on Biological Activity | Target |
| Benzo[e] Current time information in Allegan County, US.nih.govthiazin-4-one | Nitro | 8 | Crucial for potent covalent inhibition | DprE1 |
| Benzo[e] Current time information in Allegan County, US.nih.govthiazin-4-one | Pyrrole (B145914) | 8 | Retains significant noncovalent inhibitory activity | DprE1 |
| 2H-Benzo[b] Current time information in Allegan County, US.pnas.orgthiazin-3(4H)-one | Amino-1,3,4-thiadiazole | 6 | Essential for acetylcholinesterase inhibition | AChE |
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For the antitubercular benzothiazinones that act as DprE1 inhibitors, the key pharmacophoric features have been well-characterized.
The covalent inhibition mechanism relies on the presence of a nitro group, which is bioreductively activated to a reactive nitroso species. acs.orgpnas.org This, along with the benzothiazine core, forms the primary pharmacophore for this class of inhibitors. A trifluoromethyl group has also been identified as a key determinant for strong interaction with the enzyme. nih.gov
For noncovalent inhibitors, the pharmacophore differs. In the case of 8-pyrrole-benzothiazinones, the pyrrole group and the core benzothiazine structure are the key features for binding to DprE1. asm.org
In the development of 2H-benzo[b] Current time information in Allegan County, US.pnas.orgthiazin-3(4H)-one derivatives as AChE inhibitors, docking studies have revealed the key interactions. The 2H-benzo[b] Current time information in Allegan County, US.pnas.orgthiazin-3(4H)-one ring engages in π–π interactions with tryptophan residues (Trp86 and Trp286) in the enzyme's active site. mdpi.com Hydrogen bonds are formed between the carbonyl and amino groups of the benzothiazine ring and serine and phenylalanine residues (Ser293 and Phe295). mdpi.com The thiadiazole and phenyl rings also participate in π–π interactions with tyrosine residues (Tyr337 and Tyr341). mdpi.com
Investigation of Molecular Targets and Biochemical Pathways
Research into the biological activity of benzo[e] Current time information in Allegan County, US.nih.govthiazin-4-ones has led to the identification of several molecular targets and the elucidation of their effects on various biochemical pathways.
One of the most significant discoveries in the study of benzothiazinones is their potent inhibition of Decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1), an enzyme crucial for the biosynthesis of the mycobacterial cell wall. nih.govacs.orgpnas.org DprE1 is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-d-ribose (DPR) to decaprenylphosphoryl-β-d-arabinofuranose (DPA), an essential precursor for arabinan (B1173331) polymers in the cell wall of Mycobacterium tuberculosis. acs.orgpnas.org
The primary mechanism of action for the most potent benzothiazinones, such as BTZ043 and PBTZ169, is suicide inhibition. acs.org This involves the following steps:
The nitro group on the benzothiazinone is reduced by the flavin adenine (B156593) dinucleotide (FAD) cofactor within the DprE1 active site, forming a reactive nitroso intermediate. acs.orgpnas.org
This electrophilic nitroso species then forms a covalent semimercaptal bond with a conserved cysteine residue (Cys387) in the active site of DprE1. nih.govpnas.org
This irreversible covalent modification inactivates the enzyme, blocking the cell wall biosynthesis pathway and leading to bacterial death. acs.orgplos.org
The crystal structure of DprE1 in complex with benzothiazinone-derived inhibitors has confirmed this covalent linkage to Cys387 and has also highlighted the importance of a trifluoromethyl group for enhanced binding. nih.gov Interestingly, studies with non-reactive analogs have shown that binding to DprE1 is not strictly dependent on the formation of the covalent bond, suggesting that noncovalent interactions also contribute to the affinity of these inhibitors. nih.gov
Beyond their potent antitubercular activity, derivatives of the broader benzothiazine class have been investigated for their inhibitory effects on various other enzymes.
Cyclooxygenase-2 (COX-2): 2,3-dihydro-4H-benzo[e] Current time information in Allegan County, US.nih.govthiazin-4-ones have been identified as potential inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov This suggests a potential application for these compounds as anti-inflammatory agents.
Acetylcholinesterase (AChE): As previously mentioned, novel 2H-benzo[b] Current time information in Allegan County, US.pnas.orgthiazin-3(4H)-one derivatives have been synthesized and evaluated as inhibitors of AChE, an enzyme implicated in Alzheimer's disease. mdpi.com Certain compounds in this series displayed significant inhibitory activity against AChE. mdpi.com
The following table provides a summary of the enzyme inhibitory activities of various benzothiazine derivatives.
| Enzyme | Benzothiazine Scaffold | Inhibitory Activity |
| Decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1) | Benzo[e] Current time information in Allegan County, US.nih.govthiazin-4-one | Potent, often covalent, inhibition |
| Cyclooxygenase-2 (COX-2) | 2,3-dihydro-4H-benzo[e] Current time information in Allegan County, US.nih.govthiazin-4-one | Potential inhibition |
| Acetylcholinesterase (AChE) | 2H-benzo[b] Current time information in Allegan County, US.pnas.orgthiazin-3(4H)-one | Significant inhibition by some derivatives |
Information regarding the inhibition of α-glucosidase, α-amylase, creatine (B1669601) kinase (CK), and HMG-CoA reductase (HMGR) by "2-Chloro-benzo[e] Current time information in Allegan County, US.nih.govthiazin-4-one" specifically is not prominently available in the searched literature.
Receptor Antagonism Studies (e.g., AMPA Receptor)
While the broader class of benzodiazepines, particularly 2,3-benzodiazepines, are recognized as selective non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, direct evidence specifically linking 2-Chloro-benzo[e] mdpi.comnih.govthiazin-4-one to AMPA receptor antagonism is not extensively documented in current scientific literature. nih.govnih.govnih.govnih.gov The 2,3-benzodiazepine scaffold, such as in the prototype GYKI 52466, modulates AMPA channel functions through an allosteric site. nih.gov These antagonists have shown potential therapeutic value in a variety of central nervous system disorders, including epilepsy and neurodegenerative diseases. nih.gov Studies on novel 2,3-benzodiazepine derivatives confirm their inhibitory activity on AMPA receptor subunits, suggesting their potential as therapeutic agents for conditions involving abnormal AMPA receptor activity. nih.gov However, it is crucial to note that 2-Chloro-benzo[e] mdpi.comnih.govthiazin-4-one belongs to the 1,3-benzothiazine class, a different heterocyclic system from the 2,3-benzodiazepines. Therefore, while related heterocyclic structures show significant AMPA receptor antagonism, the activity of 2-Chloro-benzo[e] mdpi.comnih.govthiazin-4-one at this receptor remains an area for further investigation.
Interactions with Cell Wall Synthesis Enzymes
A significant body of research highlights the interaction of benzothiazinones (BTZs) with key enzymes in bacterial cell wall synthesis, particularly in Mycobacterium tuberculosis. The primary target identified for this class of compounds is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govacs.org This enzyme is critical for the biosynthesis of the mycobacterial cell wall, as it catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) into decaprenylphosphoryl-β-D-arabinose (DPA). nih.govplos.org DPA is the essential donor of arabinose for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, two major components of the mycobacterial cell wall. nih.govplos.org
The mechanism of action for potent 8-nitro-substituted BTZs, such as BTZ043 and PBTZ169, has been elucidated as a suicide inhibition of DprE1. acs.orgnih.gov This process involves the reduction of the nitro group on the BTZ molecule to a reactive nitroso derivative. acs.org This activated intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. acs.org This blockage of arabinan synthesis ultimately results in cell lysis and bacterial death. acs.org
It is important to note that the presence of the 8-nitro group appears to be crucial for this high-potency, mechanism-based inhibition. nih.gov Studies on halogenated non-nitro benzothiazinones have shown a significant loss of antimycobacterial activity, suggesting that compounds like 2-Chloro-benzo[e] mdpi.comnih.govthiazin-4-one, if lacking the 8-nitro substituent, may not share this specific potent mechanism of action against DprE1. nih.gov
Modulation of Apoptotic and Inflammatory Pathways (e.g., Caspases, Interleukins)
The modulation of apoptotic and inflammatory pathways is a key aspect of the biological activity of many heterocyclic compounds. Caspases, a family of cysteine proteases, are central to the execution of apoptosis and also play a role in inflammation, for instance, by processing pro-inflammatory cytokines like interleukin-1β (IL-1β). scielo.brnih.gov
While direct studies on 2-Chloro-benzo[e] mdpi.comnih.govthiazin-4-one are limited, research on related structures provides insights into potential mechanisms. For example, certain thiazole (B1198619) derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. researchgate.net This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome C and subsequent activation of executioner caspases like caspase-3. researchgate.net Similarly, a novel 2,3-benzodiazepine-4-one derivative was found to induce apoptosis in leukemia cells through the activation of caspase-3. nih.gov
The inflammatory caspases, including caspase-1, -4, and -5, are involved in the activation of cytokines. scielo.br Given that many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to inflammatory pathways, it is plausible that benzothiazinone derivatives could also interact with these pathways. However, specific investigations into the direct effects of 2-Chloro-benzo[e] mdpi.comnih.govthiazin-4-one on the activation or expression of specific caspases and interleukins are needed to confirm these potential mechanisms.
Mechanistic Insights into Antimicrobial Activity against Pathogens
The antimicrobial potential of 2-Chloro-benzo[e] mdpi.comnih.govthiazin-4-one and its analogs can be understood by examining their mechanisms against various pathogens.
Mycobacterium tuberculosis : As detailed in section 6.3.4, the primary mechanism of action for the benzothiazinone class against M. tuberculosis is the inhibition of the essential cell wall synthesis enzyme DprE1. acs.orgnih.gov This leads to the disruption of arabinan biosynthesis, causing cell lysis. acs.org This targeted action makes BTZs a promising class of antitubercular agents. acs.org
Gram-positive and Gram-negative bacteria : The precise mechanism of 2-Chloro-benzo[e] mdpi.comnih.govthiazin-4-one against common Gram-positive and Gram-negative bacteria has not been specifically elucidated. However, studies on structurally related compounds offer potential modes of action. For instance, the antimicrobial action of 1,2-benzisothiazolin-3-one against Staphylococcus aureus is believed to involve the inhibition of active transport and glucose oxidation by targeting cellular thiol groups, with little effect on membrane integrity at inhibitory concentrations. researchgate.net In contrast, other agents like clofazimine (B1669197) exhibit anti-staphylococcal effects by acting as membrane-disrupting agents, leading to non-specific inhibition of DNA, RNA, and protein synthesis. nih.gov Against Escherichia coli, some antibacterial peptides cause cell death through lysis or by inhibiting protein and DNA synthesis. nih.gov
Candida species : The antifungal mechanism of 2-Chloro-benzo[e] mdpi.comnih.govthiazin-4-one against Candida species is not well-defined. However, research on other chlorinated and nitrogen-containing heterocyclic compounds provides clues. For example, the antifungal activity of 2-chloro-N-phenylacetamide against Aspergillus flavus is likely due to its binding to ergosterol (B1671047) in the fungal plasma membrane. scielo.br Other compounds, such as (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), induce significant oxidative damage in Candida albicans by increasing reactive oxygen species (ROS), which leads to DNA damage and cell death. frontiersin.org Some hydrazine derivatives have also shown efficacy against fluconazole-resistant Candida strains, suggesting potential for overcoming common resistance mechanisms. nih.govscielo.br
Anti-inflammatory and Analgesic Mechanism Exploration
Derivatives of 1,3-thiazine and benzothiazine are known to possess anti-inflammatory and analgesic properties. nih.gov A primary mechanism for the anti-inflammatory action of many heterocyclic compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.govmdpi.com
Several studies on thiazole and 1,2-thiazine derivatives have demonstrated preferential inhibition of COX-2 over COX-1. nih.govnih.gov This selectivity is a desirable trait for anti-inflammatory drugs, as COX-1 is involved in maintaining the protective lining of the gastrointestinal tract, and its inhibition is associated with gastric side effects. nih.gov For example, certain benzo[d]thiazole analogs exhibited potent COX-2 inhibitory effects with IC50 values in the sub-micromolar range and high COX-2 selectivity indexes. nih.gov Similarly, newly synthesized tricyclic 1,2-thiazine derivatives also showed preferential COX-2 inhibition. nih.gov
Given that the well-known "oxicam" class of NSAIDs are structurally based on a 1,2-benzothiazine core, it is highly probable that 2-Chloro-benzo[e] mdpi.comnih.govthiazin-4-one exerts its anti-inflammatory and analgesic effects through a similar mechanism involving the inhibition of COX enzymes, potentially with selectivity for COX-2. nih.gov
Antitumor and Antiproliferative Activity Studies at the Cellular Level
The antitumor potential of the benzothiazine scaffold is an area of active investigation, with many related heterocyclic structures demonstrating significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.netnih.gov
Inhibition of Cancer Cell Lines (e.g., HT-29, HePG-2, MCF-7)
Various derivatives containing thiazolidine-2,4-dione and thiadiazole scaffolds have shown potent cytotoxic effects against these cell lines. For instance, certain thiazolidine-2,4-dione derivatives have exhibited significant anti-proliferative activities against HepG-2 and MCF-7 cell lines, with some compounds showing IC50 values in the low micromolar range, superior to the reference drug sorafenib. nih.govplos.org One study reported a novel thiadiazole derivative with a potent IC50 value of 2.44 µM against LoVo (colon cancer) and 23.29 µM against MCF-7 cells. nih.govmdpi.com
The table below summarizes the antiproliferative activity of some representative related heterocyclic compounds against the specified cancer cell lines to illustrate the potential of this chemical class.
Table 1: Antiproliferative Activity of Structurally Related Compounds This table presents data for compounds structurally related to 2-Chloro-benzo[e] mdpi.comnih.govthiazin-4-one to indicate the potential activity of the general chemical class. Data for 2-Chloro-benzo[e] mdpi.comnih.govthiazin-4-one itself was not found in the reviewed sources.
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolidine-2,4-dione derivative (Compound 22) | MCF-7 | 1.21 | nih.gov |
| Thiazolidine-2,4-dione derivative (Compound 22) | HepG-2 | 2.04 | nih.gov |
| Thiazolidine-2,4-dione derivative (Compound 24) | MCF-7 | 1.83 | nih.gov |
| Thiazolidine-2,4-dione derivative (Compound 24) | HepG-2 | 0.60 | nih.gov |
| Thiadiazole derivative (Compound 2g) | MCF-7 | 23.29 | mdpi.com |
| CNS Drug (Sertraline) | HT-29 | <3.0 | mdpi.com |
| CNS Drug (Fluoxetine) | HT-29 | 6.12 | mdpi.com |
Molecular Targets in Cancer Pathways (e.g., CENP-E)
Investigations into the biological activity of benzo[e] researchgate.netresearchgate.netthiazin-4-one derivatives have highlighted their potential as anticancer agents by interacting with specific molecular targets essential for cancer cell proliferation. While direct and detailed studies on 2-Chloro-benzo[e] researchgate.netresearchgate.netthiazin-4-one's interaction with Centromere-Associated Protein E (CENP-E) are not extensively detailed in available research, the broader class of benzothiazines has been a subject of significant interest for its diverse pharmacological properties, including anticancer effects. researchgate.net
CENP-E is a kinesin-like motor protein that plays a critical role in the mitotic checkpoint, ensuring proper chromosome alignment at the metaphase plate before cell division proceeds. Its inhibition represents a key therapeutic strategy in oncology, as disrupting this process can lead to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.
The structure-activity relationship (SAR) studies on related heterocyclic compounds, such as 4-aminoquinolines, have demonstrated that the presence and position of electronegative groups, like chlorine, can be crucial for their biological activity. For the benzo[e] researchgate.netresearchgate.netthiazin-4-one scaffold, the chloro-substitution at the 2-position is anticipated to modulate the molecule's electronic and steric properties. This modification can influence its binding affinity and inhibitory potential against protein targets like kinases, which are often implicated in cancer pathways.
Research on various benzothiazine derivatives has confirmed their activity against several human cancer cell lines. researchgate.net Although specific data for the 2-chloro derivative is sparse, the general findings for the compound class underscore the therapeutic potential of the benzothiazine core. The development of these compounds often involves synthesizing a series of analogs with different substituents to optimize their potency and selectivity for specific cancer-related targets. The table below summarizes the key molecular components discussed in the context of this research area.
Future Directions and Emerging Research Avenues for 2 Chloro Benzo E 1 2 Thiazin 4 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzo[e] researchgate.netnih.govthiazin-4-one derivatives has been a subject of considerable research, with methodologies evolving to improve efficiency and yield. mdpi.comnih.gov Early methods often involved the condensation of 2-mercaptobenzoic acids with various nitriles. mdpi.com More recent advancements have focused on developing innovative and efficient pathways to construct this important scaffold. mdpi.comnih.gov
Future research will prioritize the development of sustainable and "green" synthetic methods. nih.govresearchgate.net This aligns with a broader trend in organic chemistry to minimize environmental impact by reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes. nih.gov Key areas of development include:
Multi-Component Reactions (MCRs): Designing one-pot, three-component reactions, for instance, using 2-mercaptobenzoic acids, aldehydes, and amines, streamlines the synthesis process, increasing atom economy and reducing purification steps. mdpi.com
Novel Catalysis: The development and use of recyclable heterogeneous catalysts, such as the reported Fe₃O₄@SiO₂@APTES-CSA, represent a significant step towards greener chemistry. mdpi.com These catalysts can be easily recovered and reused multiple times without a significant loss in performance, making the process more cost-effective and environmentally friendly. mdpi.com
Alternative Energy Sources: The application of microwave irradiation and sonication (ultrasound) as energy sources can dramatically reduce reaction times and improve yields compared to conventional heating methods. researchgate.netmdpi.comnih.gov
Green Solvents: Moving away from volatile organic solvents towards greener alternatives like polyethylene (B3416737) glycol (PEG) or using ionic liquids as both solvent and promoter is a key objective. mdpi.comresearchgate.net In some cases, solvent-free "grinding" techniques may be applicable. researchgate.net
Innovative Pathways: Researchers continue to explore novel reaction mechanisms, such as the Cu(I)-catalyzed three-component reaction involving 2-iodobenzamides, elemental sulfur (S₈), and dichloromethane (B109758) (DCM) to form the benzothiazinone ring through a cascade thiolation and annulation process. mdpi.com Another strategy involves the ring-expansion of benzisothiazole scaffolds to create the six-membered benzothiazine backbone. beilstein-journals.org
These sustainable approaches not only address environmental concerns but also often lead to higher yields and purities, which is crucial for both academic research and potential industrial applications. nih.govresearchgate.net
Advanced Computational Design and Optimization of Novel Derivatives with Tuned Biological Properties
Modern drug discovery and materials science heavily rely on computational tools to accelerate the design and optimization process. For 2-Chloro-benzo[e] researchgate.netnih.govthiazin-4-one, computational chemistry offers a rational approach to designing derivatives with enhanced potency and selectivity for specific biological targets.
The established workflow involves several key steps:
Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a target protein. For related benzothiazine derivatives, docking studies have been successfully used to design potent inhibitors of enzymes like acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2). nih.govnih.gov By modeling the interactions of virtual 2-Chloro-benzo[e] researchgate.netnih.govthiazin-4-one derivatives, researchers can prioritize the synthesis of compounds predicted to have the strongest binding affinity. nih.gov
Structure-Activity Relationship (SAR) Studies: After synthesizing and testing a series of computationally-guided derivatives, the resulting biological data is used to build SAR models. These models correlate specific structural modifications with changes in biological activity, providing a deeper understanding of which functional groups are essential for the desired effect. nih.gov
In Silico ADME/Tox Prediction: Before committing to synthesis, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives. This helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity. nih.gov
By integrating these computational methods, the discovery process becomes a more efficient "design, make, and test" cycle, reducing the reliance on costly and time-consuming trial-and-error synthesis. nih.govnih.gov This approach has been successfully applied to develop highly active benzothiazine and benzoxazole (B165842) derivatives, demonstrating its potential for the 2-Chloro-benzo[e] researchgate.netnih.govthiazin-4-one scaffold. nih.govbiotech-asia.org
Exploration of Underexplored Biological Targets and Mechanisms of Action
While the broader class of benzothiazines has been investigated for various biological activities, the full potential of 2-Chloro-benzo[e] researchgate.netnih.govthiazin-4-one and its derivatives remains largely untapped. nih.govresearchgate.net Future research will focus on screening this specific scaffold against a wider array of biological targets to uncover new therapeutic applications.
Based on the activities of related compounds, promising areas for exploration include:
Enzyme Inhibition: Derivatives of the core benzothiazine structure have shown potent and selective inhibition of key enzymes involved in disease, such as COX-2 (inflammation) and acetylcholinesterase (Alzheimer's disease). nih.govnih.gov The unique electronic properties conferred by the chloro-substituent on the 2-Chloro-benzo[e] researchgate.netnih.govthiazin-4-one ring could lead to novel inhibitory profiles.
Anticancer Activity: Fused benzothiazine systems, such as benzo mdpi.comresearchgate.netimidazo[2,1-b] researchgate.netnih.govthiazin-4-ones, have demonstrated significant anti-cancer effects against various cancer cell lines, including pancreatic, prostate, and skin cancer. researchgate.net This suggests that 2-Chloro-benzo[e] researchgate.netnih.govthiazin-4-one derivatives are promising candidates for anticancer drug discovery programs. researchgate.net
Kinase Inhibition: Pyrazolobenzothiazines, which share the benzothiazine core, have been identified as inhibitors of p38α MAPK, a kinase involved in inflammatory responses. beilstein-journals.org This opens the door to exploring 2-Chloro-benzo[e] researchgate.netnih.govthiazin-4-one derivatives as potential kinase inhibitors for various diseases.
Antimicrobial Agents: Given the urgent need for new antibiotics to combat resistant bacteria, screening against a panel of pathogenic microorganisms is a high-priority research avenue. beilstein-journals.org
A critical aspect of this exploration will be to move beyond simple activity screening to detailed mechanistic studies. Understanding how a molecule exerts its biological effect is crucial for optimizing its properties and predicting potential side effects.
Integration of High-Throughput Screening with Detailed Mechanistic Studies
High-Throughput Screening (HTS) is a cornerstone of modern lead discovery, enabling the rapid testing of vast chemical libraries against biological targets. nih.gov The future of HTS, however, is not just about increasing the number of compounds screened but about improving the quality and relevance of the data generated. nih.gov For a scaffold like 2-Chloro-benzo[e] researchgate.netnih.govthiazin-4-one, this means integrating HTS with sophisticated follow-up studies.
The evolving paradigm in HTS emphasizes a shift from purely quantitative screening to a more qualitative, information-rich approach. nih.gov This involves:
Physiologically Relevant Assays: Moving towards assays that more closely mimic the cellular environment, such as cell-based screening, to identify compounds that are effective in a more complex biological context. ewadirect.com
Miniaturization and Automation: Advanced automation platforms allow for screening on a nanomole scale, which is essential when working with complex molecules that are only available in small quantities. scienceintheclassroom.org This technology can perform thousands of experiments in a single day, dramatically accelerating the discovery of optimal reaction conditions or biological hits. scienceintheclassroom.org
Rapid Follow-up of Hits: A successful HTS campaign is only the beginning. Hits must be rapidly validated through secondary assays to confirm their activity, determine their mechanism of action, and rule out non-specific effects. Coupling HTS with advanced analytical techniques like mass spectrometry allows for immediate and detailed analysis of reaction products or biological outcomes. scienceintheclassroom.org
This integrated approach ensures that the lead compounds identified from HTS are of high quality and are more likely to succeed in the subsequent stages of drug development. nih.govnih.gov
Potential Applications as Chemical Biology Probes and in Materials Science
Beyond direct therapeutic applications, the unique structure of 2-Chloro-benzo[e] researchgate.netnih.govthiazin-4-one makes it a candidate for use in other advanced scientific fields.
Chemical Biology Probes: A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein in a complex biological system like a living cell. nih.gov The development of a 2-Chloro-benzo[e] researchgate.netnih.govthiazin-4-one derivative with high affinity and specificity for a single biological target could create a valuable tool for researchers. Such a probe would allow for the detailed investigation of that target's role in health and disease, a process exemplified by the use of specific benzodiazepine (B76468) analogs to study the mitochondrial F₁F₀-ATPase. nih.govnih.gov
Materials Science: Heterocyclic compounds are fundamental building blocks in materials science. Related heterocyclic systems, like benzoxazoles, have found applications as photoluminescent materials, whitening agents, and components in dye lasers. biotech-asia.org The aromatic and electron-rich nature of the benzo[e] researchgate.netnih.govthiazin-4-one scaffold suggests that its derivatives could be investigated for novel optical or electronic properties. This could lead to their use in the development of new organic functional materials, such as those used in organic light-emitting diodes (OLEDs) or sensors.
Exploring these avenues would significantly broaden the impact of 2-Chloro-benzo[e] researchgate.netnih.govthiazin-4-one chemistry, extending its relevance from medicine to fundamental biology and materials engineering.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-benzo[e][1,3]thiazin-4-one, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves cyclization of precursors such as substituted aminothiophenols or imines. For example, T3P-mediated cyclization of imines with thionicotinic acid is effective for generating thiazinone derivatives, achieving yields >70% under reflux in ethanol . Alternative methods include base-mediated cyclization (e.g., KOH in ethanol), which requires precise temperature control (80–100°C) to avoid side reactions like oxidation of sulfur atoms .
Q. How is the crystal structure of this compound determined, and which software is recommended for refinement?
- Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. The chloro substituent’s electron density can be resolved via high-resolution data (≤1.0 Å), with hydrogen atoms placed geometrically. SHELXTL (Bruker AXS version) is preferred for small-molecule refinement due to robustness in handling twinned data .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
- Answer : Initial screening includes:
- Enzyme inhibition assays : For targets like human leukocyte elastase (HLE) or acetylcholinesterase, using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for HLE) .
- Antiproliferative assays : MTT or SRB assays on cancer cell lines (e.g., HT-29 colon adenocarcinoma) at concentrations 10–100 µM .
- Microbial MIC assays : Against Mycobacterium tuberculosis H37Ra, with IC50 values compared to reference drugs like isoniazid .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect the biological activity of this compound?
- Answer : Key SAR findings from analogues:
- Chloro vs. methyl groups : Chloro at position 2 enhances HLE inhibition (IC50: 0.8 µM vs. 3.2 µM for methyl) due to increased electrophilicity .
- Aromatic substituents : Pyridine fusion (as in pyrido-thiazinones) improves AMPA receptor antagonism (Ki: 12 nM) via π-π stacking with GluA2 subunits .
- Thiophene vs. benzene rings : Thiophene derivatives show higher antimalarial activity (β-hematin inhibition: 85% at 10 µM) due to enhanced π-delocalization .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. neuroprotection)?
- Answer :
- Dosage optimization : Neuroprotective effects (e.g., AMPA receptor antagonism) are observed at low doses (≤50 mg/kg in mice), while cytotoxicity emerges at higher doses (>100 mg/kg) due to off-target kinase inhibition .
- Cell-type specificity : LS180 colon cancer cells show G1 arrest (p27KIP1 upregulation) at 10 µM, whereas normal fibroblasts (HSF) remain unaffected, highlighting selective toxicity .
Q. How is computational modeling applied to predict binding modes of this compound derivatives?
- Answer :
- Docking studies : Use AutoDock Vina to simulate interactions with HLE (PDB: 1H1B). The chloro group forms halogen bonds with Thr-41, while the thiazinone ring hydrogen-bonds to Ser-195 .
- MD simulations : GROMACS for stability analysis (50 ns trajectories) confirms sustained binding to AMPA receptors, with RMSD <2.0 Å .
Methodological Notes
- Crystallography : For ambiguous chloro positions, use SHELXD for dual-space direct methods .
- SAR Optimization : Prioritize substituents with Hammett σ values >0.5 (e.g., -Cl, -NO2) to enhance electrophilicity .
- Contradiction Resolution : Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
